Cetirizine (D8 dihydrochloride)
Description
Overview of Histamine (B1213489) H1 Receptor Antagonists: Chemical Classes and Evolution
Histamine H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that competitively block the action of histamine at H1 receptors. auburn.edu The development of these agents began decades ago, leading to a wide array of compounds categorized into distinct chemical classes.
The first generation of H1-antihistamines includes several chemical groups: auburn.eduwikipedia.org
Ethanolamines: (e.g., Diphenhydramine)
Ethylenediamines: (e.g., Tripelennamine) wikipedia.org
Piperazines: (e.g., Hydroxyzine) wikipedia.org
Propylamines:
Phenothiazines: (e.g., Promethazine) auburn.eduwikipedia.org
Dibenzocycloheptenes:
These early antihistamines were effective but often caused drowsiness and other side effects due to their ability to cross the blood-brain barrier and interact with other receptors. youtube.com
The quest for more specific and less sedating antihistamines led to the development of second-generation agents. nih.govauburn.edu These compounds, which include cetirizine (B192768), generally have a higher selectivity for the H1 receptor and are less likely to cause central nervous system side effects. youtube.comnih.gov Cetirizine itself is the carboxylated metabolite of hydroxyzine (B1673990), a first-generation piperazine (B1678402) antihistamine. medchemexpress.comcaymanchem.com
Table 1: Evolution of Histamine H1 Receptor Antagonists
| Generation | Chemical Classes | Key Characteristics | Examples |
|---|---|---|---|
| First-Generation | Ethanolamines, Ethylenediamines, Piperazines, Propylamines, Phenothiazines, Dibenzocycloheptenes | Effective, but often associated with sedation and anticholinergic side effects. youtube.com | Diphenhydramine, Hydroxyzine, Promethazine auburn.eduwikipedia.org |
| Second-Generation | Piperazines, Piperidines, others | More selective for H1 receptors, less sedating due to reduced penetration of the blood-brain barrier. youtube.comnih.gov | Cetirizine, Loratadine, Fexofenadine |
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research
Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a powerful tool in pharmaceutical research. youtube.com Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can subtly alter the compound's properties without significantly changing its fundamental chemical structure. nih.gov This modification has several important applications.
Applications in Metabolic Fate Determination
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial in drug development. acs.org Deuterium-labeled compounds are instrumental in these studies. nih.gov By tracking the deuterated drug, researchers can identify its metabolic pathways and pinpoint the sites on the molecule that are most susceptible to metabolic breakdown. acs.org This information is vital for designing new drugs with improved metabolic stability.
Utility in Quantitative Bioanalysis
In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), stable isotopically labeled (SIL) analogues of a drug are considered the gold standard for use as internal standards. researchgate.net Cetirizine-d8, for example, is used as an internal standard for the accurate quantification of cetirizine in biological samples. caymanchem.comcaymanchem.com Because the SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it can compensate for variations during sample preparation and analysis, leading to more precise and accurate measurements. researchgate.net However, it is important to note that the slight difference in retention time caused by the deuterium isotope effect can sometimes lead to differential ion suppression, which must be carefully considered during method development. researchgate.net
Investigation of Isotope Effects on Biological Processes
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond. nih.govnih.gov Studying these isotope effects provides valuable insights into the mechanisms of enzymatic reactions and can be leveraged to improve a drug's pharmacokinetic profile. nih.gov For instance, deuteration at a site of metabolic vulnerability can reduce the rate of metabolism, potentially leading to a longer duration of action or a lower required dose. nih.gov
Specific Focus on Cetirizine (D8 dihydrochloride): Research Significance
Cetirizine (D8 dihydrochloride) is a deuterated form of cetirizine where eight hydrogen atoms have been replaced by deuterium. bioscience.co.uk Its primary significance in research lies in its role as a stable isotope-labeled internal standard. caymanchem.comcaymanchem.com The use of Cetirizine-d8 is crucial for the accurate quantification of cetirizine and its enantiomers in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com This precise measurement is essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications aimed at understanding the behavior of cetirizine in the body.
Furthermore, the synthesis and use of deuterated compounds like Cetirizine (D8 dihydrochloride) contribute to a broader understanding of drug metabolism and the potential for developing "deuterated drugs." nih.gov These next-generation pharmaceuticals are intentionally designed with deuterium at specific positions to improve their metabolic stability and, consequently, their therapeutic profiles. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FLZNRFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Derivatization of Cetirizine D8 Dihydrochloride
Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry and drug metabolism studies. acs.org Deuterated compounds are essential as internal standards for quantitative analysis and can sometimes exhibit improved metabolic profiles due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes compared to the carbon-hydrogen (C-H) bond. acs.orgscielo.org.mx
Several strategies exist for deuterium incorporation, broadly categorized as:
Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods, involving the exchange of protons with deuterons from a deuterium source like deuterium oxide (D₂O), deuterated acids, or bases. researchgate.netnih.gov This method is particularly effective for protons in enolizable positions or those activated by adjacent functional groups or metal catalysts. researchgate.net
Reductive Deuteration: This technique employs deuterium-delivering reducing agents to introduce deuterium into a molecule. Common reagents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) for the reduction of carbonyls, and deuterium gas (D₂) with a metal catalyst (e.g., Pd/C) for the reduction of alkenes and alkynes. researchgate.net
Building Block Synthesis: This "bottom-up" approach involves using commercially available, simple deuterated precursors (e.g., deuterochloroform, iodomethane-d₃, deuterated ethylene (B1197577) glycol) and incorporating them into the target molecule through a multi-step synthesis. nih.govnih.gov This method offers precise control over the location and number of deuterium atoms.
These methods can be applied at various stages of a synthesis, with late-stage deuteration being particularly attractive as it minimizes the number of steps involving costly deuterated materials. acs.org
Table 1: Overview of Deuterium Incorporation Strategies
| Strategy | Description | Common Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| H/D Exchange | Direct replacement of H atoms with D atoms. | D₂O, deuterated acids/bases, metal catalysts (Pt/C, Ru/C). scielo.org.mxmdpi.com | Atom-economical, useful for late-stage functionalization. | Limited to exchangeable protons; may lack regioselectivity. nih.gov |
| Reductive Deuteration | Addition of deuterium across double bonds or to functional groups. | LiAlD₄, NaBD₄, D₂ gas with catalysts. researchgate.net | High levels of deuterium incorporation, often stereospecific. | Requires a suitable functional group for reduction. |
| Building Block Synthesis | Construction of the molecule from smaller, pre-deuterated fragments. | CD₃I, D₆-acetone, deuterated ethylene glycol. researchgate.netnih.gov | Precise control over isotope location and purity. | Can involve lengthy synthetic routes; cost of starting materials. researchgate.net |
Detailed Synthetic Routes to Cetirizine (B192768) (D8 dihydrochloride)
The synthesis of Cetirizine (D8 dihydrochloride) logically follows the established routes for non-labeled Cetirizine, but incorporates a deuterated building block for the side chain. researchgate.netresearchgate.net A common and efficient method involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a deuterated acetic acid side chain.
The key to synthesizing Cetirizine-D8 is the preparation of the deuterated side-chain precursor. The "D8" designation implies that all eight hydrogen atoms on the 2-(2-ethoxy)ethoxy portion of the side chain are replaced by deuterium. A plausible precursor is a deuterated derivative of 2-(2-chloroethoxy)acetic acid.
The synthesis of this precursor can be envisioned starting from commercially available deuterated ethylene glycol (ethylene glycol-d₄).
Proposed Synthetic Scheme for Deuterated Precursor:
Step 1: Synthesis of 2-(2-ethoxy-d₄)ethanol-d₄. Ethylene glycol-d₄ is mono-alkylated using a deuterated ethylating agent in a Williamson ether synthesis.
Step 2: Conversion to 1-chloro-2-(2-ethoxy-d₄)ethane-d₄. The terminal hydroxyl group is converted to a chloride, for instance, by using thionyl chloride (SOCl₂).
Step 3: Alkylation to form the deuterated ether-ester. The resulting deuterated chloroethane (B1197429) derivative is reacted with a salt of a protected acetic acid, followed by deprotection.
Step 4: N-alkylation. The final deuterated side-chain precursor is then used to alkylate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. The reaction is typically carried out in a suitable solvent like xylene with a base such as sodium carbonate to yield the Cetirizine-D8 ester. wikipedia.org
Step 5: Hydrolysis. The resulting ester is saponified, commonly by refluxing with potassium hydroxide (B78521) in ethanol, to produce the potassium salt of Cetirizine-D8. wikipedia.org Subsequent acidification yields the free acid form of Cetirizine-D8.
To enhance stability and facilitate handling, the Cetirizine-D8 free base is converted to its dihydrochloride (B599025) salt. This is a standard acid-base reaction. The free base of Cetirizine-D8 is dissolved in an appropriate organic solvent, such as acetone (B3395972) or methyl ethyl ketone. chemicalbook.comgoogle.com Hydrochloric acid is then introduced, either as a concentrated aqueous solution or as gaseous HCl, with vigorous stirring. chemicalbook.comgoogle.com The addition of HCl protonates the two basic nitrogen atoms of the piperazine (B1678402) ring, causing the Cetirizine (D8 dihydrochloride) salt to precipitate out of the solution as a white solid. The product is then isolated by filtration, washed with the solvent, and dried under vacuum. chemicalbook.com
Stereoselective Synthesis of Cetirizine Enantiomers (e.g., Levocetirizine-D8)
Cetirizine is a racemic compound, and its biological activity resides primarily in the (R)-enantiomer, known as Levocetirizine (B1674955). The synthesis of Levocetirizine-D8 can be achieved through two main strategies:
Chiral Resolution: Racemic Cetirizine-D8, synthesized as described above, can be separated into its constituent enantiomers. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a highly effective method for this separation on a laboratory scale. acs.org
Asymmetric Synthesis: A more elegant approach is to use stereoselective synthesis. This involves using chiral starting materials or catalysts to produce the desired enantiomer directly. For instance, an enantiomerically pure precursor, such as (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, can be alkylated with the deuterated side-chain. This precursor can be obtained through resolution of the racemic piperazine derivative or via an asymmetric synthesis, for example, using (R)-tert-butylsulfinamide and 4-chlorobenzaldehyde. researchgate.netresearchgate.net The subsequent steps of hydrolysis and salt formation would then yield Levocetirizine-D8 dihydrochloride directly.
Scale-Up Considerations for Research and Analytical Standards
The transition from a laboratory-scale synthesis to a larger-scale production of Cetirizine-D8 for use as a research or analytical standard presents several challenges:
Cost and Availability of Deuterated Reagents: Deuterated starting materials, particularly highly enriched ones like ethylene glycol-d₄ and D₂O, are significantly more expensive than their non-deuterated counterparts. researchgate.net Their efficient use and recovery are critical for economic viability.
Isotopic Purity and Stability: Maintaining high isotopic enrichment throughout a multi-step synthesis is paramount. Any potential for H/D back-exchange must be minimized by carefully selecting reagents and reaction conditions. nih.gov For instance, using non-deuterated protic solvents or acids in later stages could compromise the isotopic purity.
Process Control and Safety: Reactions must be robust, reproducible, and safe. For example, the use of highly reactive reagents like thionyl chloride or lithium aluminum deuteride requires strict control over temperature and moisture.
Purification: Chromatographic purification, while effective at the lab scale, can be costly and complex to scale up. Crystallization is often the preferred method for purification on a larger scale, requiring careful development of solvent systems to ensure high chemical and isotopic purity. acs.org
Analytical Characterization: Rigorous quality control is essential. Each batch must be thoroughly analyzed using techniques like mass spectrometry to confirm the molecular weight and deuterium incorporation level, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position of the deuterium labels and assess isotopic enrichment.
Table 2: Scale-Up Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Cost of Materials | High price of deuterated starting materials and solvents. researchgate.net | Optimize reaction stoichiometry; recycle deuterated solvents where possible; design convergent synthetic routes. |
| Isotopic Dilution | Unwanted loss of deuterium through H/D back-exchange. nih.gov | Use deuterated solvents and reagents; avoid protic conditions after deuterium incorporation; use anhydrous techniques. |
| Purification | Difficulty in removing closely related impurities without chromatography. | Develop robust crystallization procedures; use reactive purification to remove specific impurities. |
| Analytical Validation | Ensuring accurate and consistent isotopic enrichment and chemical purity. | Implement stringent in-process controls and final product testing using MS and NMR; develop validated analytical methods. |
Advanced Spectroscopic and Structural Elucidation of Cetirizine D8 Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For isotopically labeled compounds like Cetirizine-d8, NMR provides definitive information about the location and extent of deuterium (B1214612) incorporation.
Proton NMR (¹H NMR) Analysis: Deuterium Quenching Effects
In ¹H NMR spectroscopy, the substitution of protons (¹H) with deuterium (²H) leads to the disappearance, or "quenching," of the corresponding signals in the spectrum. This is because deuterium resonates at a much different frequency than protons and is not detected in a standard ¹H NMR experiment.
For Cetirizine (B192768) (D8 dihydrochloride), all eight protons on the piperazine (B1678402) ring are replaced by deuterium atoms. evitachem.com Consequently, the ¹H NMR spectrum of this compound will lack the characteristic signals corresponding to these piperazine protons. Studies of non-deuterated cetirizine show that the piperazine protons appear as complex, often broad, multiplets due to conformational dynamics in solution. researchgate.netnih.govrsc.org The absence of these signals in the ¹H NMR spectrum of the D8 analog, while all other proton signals (from the aromatic rings, methine bridge, and ethoxyacetic acid moiety) remain, provides conclusive evidence of successful deuteration at the specified positions.
Table 1: Comparison of Expected ¹H NMR Signals for Cetirizine vs. Cetirizine (D8 dihydrochloride)
| Functional Group | Expected ¹H Chemical Shift (ppm) in Cetirizine | Expected ¹H Chemical Shift (ppm) in Cetirizine (D8) |
|---|---|---|
| Aromatic Protons | 7.10 - 7.50 | 7.10 - 7.50 |
| Methine Proton (-CH) | ~4.25 | ~4.25 |
| Ethoxy Protons (-O-CH₂-CH₂-O-) | ~3.70 and ~2.65 | ~3.70 and ~2.65 |
| Acetic Acid Protons (-O-CH₂-COOH) | ~4.15 | ~4.15 |
| Piperazine Protons (-CH₂-N-CH₂-) | ~2.40 - 2.60 | Absent (Quenched) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) and Deuterium NMR (²H NMR)
Carbon-13 NMR (¹³C NMR) analysis of Cetirizine-d8 reveals subtle but characteristic effects of the deuterium substitution. The carbon atoms directly bonded to deuterium atoms (the four methylene (B1212753) carbons of the piperazine ring) will exhibit:
Isotope Shift: A slight upfield shift (to a lower ppm value) compared to the corresponding carbons in non-deuterated cetirizine.
Spin-Spin Coupling: The ¹³C signals for the deuterated carbons will be split into multiplets (typically a 1:1:1 triplet for a -CD₂- group) due to coupling with the deuterium nucleus (which has a spin I=1).
Reduced Intensity: A decrease in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
The signals for the other carbon atoms in the molecule remain largely unaffected, confirming the specific location of the isotopic labels.
Deuterium NMR (²H NMR) spectroscopy directly detects the deuterium nuclei. A ²H NMR spectrum of Cetirizine (D8 dihydrochloride) would show signals corresponding to the deuterium atoms on the piperazine ring. This provides direct confirmation of the isotopic labeling and can be used to assess the isotopic purity of the compound.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of compounds. For Cetirizine-d8, it is particularly crucial for verifying the incorporation of the eight deuterium atoms.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. Cetirizine-d8 has a neutral molecular formula of C₂₁H₁₇D₈ClN₂O₃. In positive ion electrospray ionization (ESI), it is typically observed as the protonated molecular ion, [M+H]⁺.
The precise mass measurement by HRMS can distinguish the molecular formula of the deuterated compound from other potential elemental compositions, providing unambiguous confirmation of its identity. nih.gov The expected monoisotopic mass of the [M+H]⁺ ion for Cetirizine-d8 is approximately 397.2257 Da.
Table 2: Molecular Formula and Mass Data for Cetirizine (D8)
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₂₁H₁₇D₈ClN₂O₃ |
| Average Molecular Weight (Dihydrochloride Salt) | 469.9 g/mol nih.gov |
| Monoisotopic Mass (Free Base) | 396.2194 Da |
| Calculated [M+H]⁺ (Monoisotopic) | 397.2266 Da |
| Observed [M+H]⁺ | 397.2 caymanchem.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion of Cetirizine-d8 at m/z 397.2) and its fragmentation through collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation pattern provides valuable structural information.
Studies on deuterated cetirizine analogs show a characteristic fragmentation pathway. researchgate.netresearchgate.net The primary fragmentation involves the cleavage of the ether linkage between the piperazine ring and the ethoxyacetic acid side chain. This results in the formation of a prominent product ion at m/z 201.1. researchgate.netresearchgate.netnih.gov This fragment corresponds to the benzhydrylpiperazine-d8 moiety, specifically the [(4-chlorophenyl)phenylmethyl]piperazine-d8 cation. The mass of this fragment (m/z 201) in non-deuterated cetirizine confirms that the deuterium atoms remain on the piperazine portion of the molecule. massbank.eumassbank.jp Another fragment for non-deuterated cetirizine is observed at m/z 165/166, corresponding to the chlorotropylium ion. nih.govspringernature.com
This fragmentation pattern is crucial for the use of Cetirizine-d8 as an internal standard in multiple reaction monitoring (MRM) assays, where the specific transition of m/z 397.2 → 201.1 is monitored for quantification. researchgate.net
Table 3: Key MS/MS Fragments for Cetirizine (D8) [M+H]⁺
| Precursor Ion (m/z) | Key Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|
| 397.2 | 201.1 | [(4-chlorophenyl)phenylmethyl]piperazine-d8 cation |
| 397.2 | 165.1 | (4-chlorophenyl)phenylmethylium cation (chlorotropylium ion) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its molecular vibrations. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved.
In the IR and Raman spectra of Cetirizine (D8 dihydrochloride), the most notable difference compared to its non-deuterated counterpart is the appearance of C-D stretching vibrations. These bands typically appear in the region of 2100-2300 cm⁻¹, which is significantly lower than the C-H stretching vibrations observed between 2800-3000 cm⁻¹. scispace.comdergipark.org.tr
Furthermore, other vibrational modes involving the piperazine ring, such as CH₂ scissoring, wagging, and twisting, will be shifted to lower wavenumbers (lower frequencies) due to the heavier mass of deuterium. nih.gov The vibrations associated with the non-deuterated parts of the molecule (aromatic rings, ether linkage, carboxylic acid) are expected to remain at similar positions in the spectra of both the deuterated and non-deuterated compounds. scispace.comsemanticscholar.org This allows for a direct comparison to confirm the location of the isotopic labeling.
Table 4: Comparison of Key Vibrational Bands for Cetirizine vs. Cetirizine (D8)
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Cetirizine | Expected Wavenumber (cm⁻¹) in Cetirizine (D8) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3200 - 3400 | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 (for non-piperazine CH₂) |
| C-D Stretch (Piperazine) | Not Applicable | ~2100 - 2300 |
| C=O Stretch (Carboxylic Acid) | ~1730 | ~1730 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| Piperazine Ring Vibrations | Various (e.g., 1100-1300) | Shifted to lower wavenumbers |
Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions.
Deuterium Isotope Effects on Vibrational Modes
The substitution of hydrogen atoms with their heavier isotope, deuterium, in the piperazine ring of Cetirizine dihydrochloride (B599025) to form Cetirizine (D8 dihydrochloride) induces predictable and significant shifts in the molecule's vibrational spectra, such as Infrared (IR) and Raman spectroscopy. libretexts.org This phenomenon, known as the deuterium isotope effect, is primarily governed by the change in the reduced mass of the vibrating chemical bonds. libretexts.org
According to the principles of vibrational spectroscopy, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org The relationship is described by the harmonic oscillator model:
νe = (1/2π) * √(k/μ)
Where:
νe is the vibrational frequency
k is the force constant of the bond
μ is the reduced mass of the atoms
When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the mass is nearly doubled. This increase in mass leads to a larger reduced mass (μ) for the corresponding bonds (e.g., C-D vs. C-H). Since the force constant (k), which relates to bond strength, is not significantly affected by isotopic substitution, the vibrational frequency (νe) decreases. libretexts.org
For C-H stretching vibrations, this substitution typically results in a frequency downshift by a factor of approximately √2 (about 1.41). libretexts.org Therefore, the high-frequency C-H stretching modes are expected to be observed at considerably lower wavenumbers (cm⁻¹) in the spectrum of Cetirizine D8 dihydrochloride compared to its non-deuterated counterpart. libretexts.orgchemrxiv.org This effect extends to other vibrational modes involving the deuterated positions on the piperazine ring, including bending and torsional modes, although the magnitude of the shift may vary. libretexts.org The analysis of these isotopic shifts provides a powerful tool for assigning specific vibrational modes within the molecule's complex spectrum.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient are critical as they influence its stability and manufacturing characteristics. Different solid forms, such as polymorphs or amorphous solids, can exhibit distinct physical and chemical properties.
X-ray Diffraction (XRD) for Crystalline Form Analysis
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. For Cetirizine dihydrochloride, XRD analysis has been used to identify and characterize its crystalline forms. Research has identified a specific crystalline form designated as Form I. google.com
The crystal structure of Cetirizine dihydrochloride has been determined to be a monoclinic system with the space group P2₁/n. iucr.org The unit cell parameters for this crystalline form have been reported as:
a = 13.6663(3) Å
b = 7.0978(7) Å
c = 23.8311(1) Å
β = 102.488(3)°
V = 2251.06 ų iucr.org
The powder X-ray diffraction (PXRD) pattern of Form I is characterized by a series of distinct peaks at specific 2θ angles. These peaks serve as a fingerprint for this particular crystalline form. google.com
Table 1: Characteristic X-ray Diffraction Peaks for Crystalline Form I of Cetirizine Dihydrochloride
| 2θ Angle (±0.09) google.com |
|---|
| 7.05 |
| 7.96 |
| 14.35 |
| 14.81 |
| 17.39 |
| 18.17 |
| 18.59 |
| 18.82 |
| 20.33 |
| 22.33 |
| 23.35 |
| 24.16 |
| 25.28 |
| 26.51 |
| 27.35 |
Thermal Analysis (e.g., Differential Scanning Calorimetry) for Polymorphism
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are essential for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. thermalsupport.comshimadzu.com Different polymorphs of the same compound will have different melting points and heats of fusion, which can be detected by DSC. shimadzu.com
DSC analysis of the crystalline Form I of Cetirizine dihydrochloride reveals its characteristic thermal behavior upon heating. The DSC thermogram for Form I shows a distinct endo-endo pattern, indicating multiple thermal events. google.comgoogle.com These events are characterized by specific peak temperatures. google.comgoogle.com
Table 2: DSC Thermal Events for Crystalline Form I of Cetirizine Dihydrochloride
| Thermal Event | Peak Temperature (°C) | Description |
|---|---|---|
| Endotherm 1 | ~195 | A significant endothermic event. google.comgoogle.com |
| Endotherm 2 | ~215 | A second significant endothermic event. google.comgoogle.com |
Data obtained at a heating rate of 5 °C/minute. google.comgoogle.com
This thermal profile is specific to Form I and can be used to differentiate it from other potential polymorphic or amorphous forms of the compound. thermalsupport.com
Metabolism and Biotransformation Pathways of Cetirizine D8 Dihydrochloride in Preclinical Models
Identification of Metabolic Pathways via Deuterium (B1214612) Labeling
Deuterium labeling is a technique used to trace the metabolic fate of compounds. Replacing hydrogen with deuterium, a stable isotope, allows for the differentiation of the drug and its metabolites from endogenous molecules, aiding in the elucidation of metabolic pathways. This approach is particularly useful for studying the biotransformation of drugs like cetirizine (B192768).
Oxidative O-Dealkylation Metabolites
In preclinical studies, cetirizine undergoes limited metabolism. One of the identified pathways is oxidative O-dealkylation, which results in a metabolite with negligible antihistaminic activity. nih.govnih.gov This process involves the removal of an alkyl group from an oxygen atom within the cetirizine molecule. Studies involving the R-enantiomer of cetirizine, levocetirizine (B1674955), have also identified O-dealkylation as a metabolic route. researchgate.net
Unidentified Metabolizing Enzymes
While oxidative O-dealkylation has been identified as a metabolic pathway for cetirizine, the specific enzyme or enzymes responsible for this transformation have not been definitively identified. nih.gov Further research is needed to elucidate the precise enzymatic mechanisms involved in the metabolism of cetirizine.
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays, often utilizing liver microsomes or hepatocytes, are crucial for predicting a drug's metabolic fate in the body. These assays help determine the intrinsic clearance of a compound, providing insights into its potential half-life and susceptibility to drug-drug interactions. For cetirizine, such studies have shown that it has negligible interaction with liver enzymes. nih.gov In studies using human liver microsomes, cetirizine demonstrated no inhibitory effect on various cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Deuterium Isotope Effects on Metabolic Clearance Rates
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. As a result, deuterated compounds may exhibit slower metabolic clearance compared to their non-deuterated counterparts. nih.govjuniperpublishers.com This principle can be applied to drugs like cetirizine to potentially modify their pharmacokinetic profiles. However, the specific effects of deuterium labeling on the metabolic clearance rates of Cetirizine D8 dihydrochloride (B599025) require further investigation.
Role of Drug Transporters in Absorption and Excretion
Drug transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption and excretion of many drugs. P-gp is an efflux pump that can limit the entry of drugs into cells and facilitate their removal from the body. nih.gov
Studies have shown that cetirizine is a substrate and an inhibitor of P-glycoprotein. nih.govdrugbank.comresearchgate.net This interaction with P-gp can influence its distribution and elimination. For instance, the low brain concentrations of cetirizine are attributed to both its passive permeability and P-gp-mediated efflux. drugbank.com Inhibition of P-gp by cetirizine could also lead to potential drug-drug interactions when co-administered with other P-gp substrates. nih.govnih.gov
Pharmacokinetic Investigations in Preclinical Animal Models
Cetirizine, a second-generation histamine (B1213489) H1-receptor antagonist, is the carboxylated metabolite of hydroxyzine (B1673990). medchemexpress.com Its pharmacokinetic profile has been characterized in various preclinical models to understand its absorption, distribution, and disposition. These studies are crucial for elucidating the properties that differentiate it from first-generation antihistamines, particularly its non-sedating nature.
Preclinical studies in various animal models indicate that cetirizine is rapidly and extensively absorbed following oral administration. fda.gov.phnih.gov Autoradiographic studies in rats have demonstrated the distribution of the compound, while pharmacokinetic analyses in species like cats, dogs, and guinea pigs have provided specific parameters related to its absorption and distribution.
The volume of distribution is relatively restrictive. In guinea pigs, the volume of distribution at steady state (Vss) was determined to be 457 ml for levocetirizine and 996 ml for dextrocetirizine. researchgate.net Similarly, studies in cats reported a mean volume of distribution of 0.24 L/kg. nih.gov This suggests that the distribution of cetirizine is limited.
Cetirizine exhibits high plasma protein binding across different species. In cats, the protein binding is approximately 88%. nih.govresearchgate.net In guinea pig plasma, the fraction of unbound levocetirizine and dextrocetirizine was 7-10% and 16-21%, respectively, indicating high binding. researchgate.net The mean plasma protein binding is reported to be around 93% in general animal studies. nih.gov The association of cetirizine and its metabolites with blood cells is minimal, as indicated by a blood-to-plasma ratio of 0.51 to 0.68 in studies whose findings are consistent with preclinical data. nih.gov
A study in rabbits evaluated the systemic absorption of cetirizine from a topical liposomal formulation. Plasma concentrations from a multilamellar vesicle (MLV) formulation resulted in an area under the curve (AUC) of 221.2 +/- 42.3 ng·hr/mL, which was lower than the control formulation, suggesting that topical delivery can modulate systemic exposure. researchgate.net
Table 1: Distribution Parameters of Cetirizine in Preclinical Models
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Guinea Pig | Vss (levocetirizine) | 457 ml | researchgate.net |
| Guinea Pig | Vss (dextrocetirizine) | 996 ml | researchgate.net |
| Cat | Volume of Distribution | 0.24 +/- 0.09 L/kg | nih.gov |
| Cat | Plasma Protein Binding | ~88% | nih.gov |
| Guinea Pig | Plasma Protein Unbound (levocetirizine) | 7-10% | researchgate.net |
A key characteristic of second-generation antihistamines like cetirizine is their limited penetration of the blood-brain barrier (BBB), which accounts for their low incidence of sedative effects. johnshopkins.edu This has been consistently demonstrated across multiple preclinical investigations.
Studies using in situ brain perfusion in rats have shown that cetirizine penetrates the brain poorly. drugbank.comresearchgate.net This limited penetration was observed to be independent of the function of P-glycoprotein (P-gp), a key efflux transporter at the BBB. drugbank.comresearchgate.net Even with the administration of a P-gp inhibitor, cyclosporin (B1163) A, the brain penetration of cetirizine remained low. drugbank.comresearchgate.net
Autoradiographical studies using radiolabelled cetirizine in rats have also confirmed negligible penetration into the brain. researchgate.netjohnshopkins.edu Further ex vivo experiments in mice have shown that systemically administered cetirizine does not lead to significant occupancy of cerebral H1 receptors. researchgate.net When directly compared to older antihistamines, cetirizine's ability to cross the BBB is significantly lower; for instance, it was found to pass into the central nervous system only half as readily as terfenadine. johnshopkins.edu
Table 2: Blood-Brain Barrier Penetration of Cetirizine in Preclinical Models
| Model | Method | Finding | Reference |
|---|---|---|---|
| Rat | In situ brain perfusion | Poor brain penetration, independent of P-gp function. | drugbank.comresearchgate.net |
| Rat | Autoradiography | Negligible penetration into the brain. | researchgate.netjohnshopkins.edu |
| Mouse | Ex vivo receptor occupancy | Does not significantly occupy cerebral H1 receptors. | researchgate.net |
The systemic exposure to cetirizine following oral administration has been evaluated in several preclinical species, demonstrating good bioavailability and dose-proportional plasma levels.
In a study involving Beagle dogs, oral administration of cetirizine resulted in significant systemic exposure. nih.govresearchgate.net After three days of dosing, the median maximum observed plasma concentration (Cmax) was 5.6 µg/mL, which was observed 7 hours after the last administration. nih.gov The plasma half-life in dogs was found to be approximately 10 hours. nih.govresearchgate.net The study also established a median IC50 value of 0.33 µg/mL for the inhibition of histamine-induced wheal formation, indicating that the achieved plasma concentrations were effective. nih.govresearchgate.net
Pharmacokinetic studies in healthy cats after a single oral dose also showed good systemic exposure. The mean peak plasma concentration (Cmax) was 3.30 +/- 1.55 µg/mL, and the mean terminal half-life was 10.06 +/- 4.05 hours. nih.gov Mean plasma concentrations remained above levels considered effective in humans for 24 hours after dosing. nih.gov
While direct oral bioavailability data in preclinical models is not extensively detailed in all published literature, the rapid absorption and significant plasma concentrations achieved in species like dogs and cats suggest substantial bioavailability. nih.govnih.gov In humans, the oral bioavailability is estimated to be over 70%, and preclinical findings on absorption and exposure are consistent with this. researchgate.net
Table 3: Systemic Exposure Parameters of Cetirizine in Preclinical Models
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Dog | Cmax (median) | 5.6 µg/mL | nih.gov |
| Dog | Half-life (median) | 10 hours | nih.govresearchgate.net |
| Cat | Cmax (mean +/- SD) | 3.30 +/- 1.55 µg/mL | nih.gov |
Advanced Analytical Methodologies Utilizing Cetirizine D8 Dihydrochloride As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Cetirizine (B192768) (D8 dihydrochloride), a deuterated analog of cetirizine, serves as a valuable internal standard (IS) for the quantification of cetirizine and its related compounds in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). caymanchem.comlabclinics.comcaymanchem.combioscience.co.uk Its structural similarity and mass difference make it an ideal candidate to compensate for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the method. wuxiapptec.com
Matrix Effects and Ion Suppression Investigations
In LC-MS/MS bioanalysis, matrix effects, which include ion suppression or enhancement, are a significant concern as they can affect the accuracy and precision of the results. eijppr.com These effects arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of the analyte of interest. eijppr.commyadlm.org The use of a stable isotope-labeled internal standard (SIL-IS) like Cetirizine-D8 is the preferred approach to mitigate these effects. wuxiapptec.com
The rationale behind using a SIL-IS is that it co-elutes with the analyte and experiences similar matrix effects. wuxiapptec.com By calculating the analyte-to-IS peak area ratio, these variations can be effectively normalized. However, it is crucial to investigate the potential for differential matrix effects, which can occur if there is a slight retention time difference between the analyte and the deuterated internal standard, especially in regions of changing ion suppression. myadlm.orgnih.gov Studies have shown that while deuterium-labeled standards are generally effective, in some cases, ¹³C or ¹⁵N labeled standards may be preferred as they exhibit even more similar chromatographic behavior to the analyte. researchgate.net A thorough validation process should include experiments to assess matrix effects by comparing the analyte response in the presence and absence of the biological matrix.
Optimization of Chromatographic Separation and Mass Spectrometric Parameters
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric conditions to achieve adequate separation, sensitivity, and selectivity.
Chromatographic Separation: The goal is to achieve a symmetrical peak shape for both cetirizine and Cetirizine-D8, with sufficient separation from other matrix components to minimize interference. researchgate.net Typical columns used for cetirizine analysis include reversed-phase C18 columns. nih.govnih.govspringernature.comnih.gov The mobile phase composition, pH, and gradient elution profile are critical parameters that are optimized to achieve the desired separation. For instance, a mobile phase consisting of methanol (B129727) and an aqueous ammonium (B1175870) acetate (B1210297) solution has been successfully used. nih.gov Other methods have employed acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net The flow rate is also adjusted to ensure optimal peak resolution and analysis time.
Mass Spectrometric Parameters: Optimization of mass spectrometric parameters is essential for maximizing the signal intensity of the analyte and internal standard. This involves selecting the appropriate ionization mode, which is typically positive ion electrospray ionization (ESI) for cetirizine. nih.govspringernature.com The precursor and product ions for Multiple Reaction Monitoring (MRM) are determined by infusing the standards into the mass spectrometer. For cetirizine, a common transition is m/z 389.26 → 201.09, and for Cetirizine-d4, it is m/z 393.09 → 201.10. nih.govspringernature.com Other parameters such as collision energy, declustering potential, and ion source temperature are also optimized to achieve the best sensitivity and fragmentation.
Use of Cetirizine (D8 dihydrochloride) for Absolute Quantification and Precision Enhancement
The primary role of Cetirizine-D8 as an internal standard is to enable accurate and precise absolute quantification of cetirizine in complex matrices. caymanchem.comlabclinics.comcaymanchem.combioscience.co.uk By adding a known amount of Cetirizine-D8 to all samples, standards, and quality controls, any variability introduced during the analytical process, such as extraction inconsistencies or instrument fluctuations, can be corrected. wuxiapptec.com
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. wuxiapptec.com This ratio is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined. This approach significantly enhances the precision of the method by minimizing the impact of random errors. For instance, if there is a slight variation in the injection volume, both the analyte and the internal standard will be affected proportionally, and the ratio of their peak areas will remain constant.
Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ
A comprehensive validation of the LC-MS/MS method is crucial to ensure its reliability for its intended purpose. The validation process typically includes the assessment of the following parameters:
Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response (analyte/IS peak area ratio) should be directly proportional to the concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1. For example, a validated method for cetirizine showed linearity over a range of 0.5-500 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, and the precision is expressed as the relative standard deviation (RSD). For a method to be considered accurate and precise, the bias and RSD should be within acceptable limits, typically ±15% (or ±20% for the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOQ is typically determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision. For instance, a highly sensitive method for cetirizine reported an LOQ of 0.3696 ng/mL in human blood. nih.gov Another study reported an LOQ of 1 μg/mL. nih.gov
Table 1: Example of LC-MS/MS Validation Parameters for Cetirizine Analysis
| Parameter | Specification | Example Finding | Reference |
| Linearity Range | A defined range where the method is linear. | 0.5 - 500 ng/mL | nih.gov |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the regression line. | > 0.99 | nih.gov |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal value | nih.gov |
| Precision (RSD) | The degree of scatter between a series of measurements. | ≤ 15% | nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | 0.5 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like cetirizine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring a derivatization step to increase the volatility of the analyte. nih.gov Cetirizine-D8 can serve as an internal standard in GC-MS methods as well. caymanchem.comlabclinics.com
A validated GC-MS method for the simultaneous determination of hydroxyzine (B1673990) and its active metabolite, cetirizine, in whole blood has been reported. nih.gov This method involved a solid-phase extraction followed by derivatization with acetic anhydride (B1165640) and n-propanol. The assay demonstrated good linearity, accuracy, and precision. nih.gov
However, the necessity of derivatization can add complexity to the sample preparation process. Predicted GC-MS spectra for non-derivatized cetirizine are available and can serve as a guide, but experimental verification is necessary. hmdb.ca
Other Chromatographic and Spectroscopic Methods in Research
Besides LC-MS/MS and GC-MS, other analytical techniques have been explored for the analysis of cetirizine, although they may not always utilize Cetirizine-D8 as an internal standard.
High-Performance Liquid Chromatography (HPLC) with UV detection: Several HPLC methods with UV detection have been developed for the quantification of cetirizine in pharmaceutical formulations. nih.govresearchgate.net These methods often use a different internal standard, such as salicylic (B10762653) acid or hyoscine butyl bromide. nih.govresearchgate.net
Chiral Chromatography: Since cetirizine is a racemic mixture, chiral separation methods have been developed to separate its enantiomers, (R)-levocetirizine and (S)-dextrocetirizine. nih.govnih.gov These methods often employ chiral stationary phases or chiral mobile phase additives. nih.govnih.gov
Spectrophotometry: Spectrophotometric methods, including derivative spectrophotometry and colorimetry, have been used for the determination of cetirizine in pharmaceutical tablets. nih.govjfda-online.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR has been used for the characterization and chiral discrimination of cetirizine and its enantiomers. nih.gov Quantitative NMR (qNMR) has also been investigated as an alternative to chromatographic methods for the quantification of cetirizine dihydrochloride (B599025). govst.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. When coupled with mass spectrometry (LC-MS), the use of a deuterated internal standard like Cetirizine D8 dihydrochloride is standard practice for robust quantification. caymanchem.comlabclinics.commedchemexpress.comcaymanchem.com
Several HPLC methods have been developed for the determination of cetirizine in various samples. A stability-indicating HPLC method was developed to determine cetirizine dihydrochloride in bulk and pharmaceutical dosage forms. The separation was achieved on a Poroshell 120 Hilic column with a mobile phase of acetonitrile and 0.1% formic acid (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 235 nm. ajpaonline.com While this study used hyoscine butyl bromide as an internal standard, the use of Cetirizine D8 dihydrochloride would be preferable to perfectly mimic the chromatographic behavior and ionization efficiency of the analyte in LC-MS applications. ajpaonline.comresearchgate.net
Another study details a comparative quantitative analysis of cetirizine dihydrochloride by HPLC and quantitative Nuclear Magnetic Resonance (q-NMR). The optimal HPLC conditions were a mobile phase of 2.1 pH 40 mM phosphate buffer with acetonitrile (22:78 v/v) at a flow rate of 2 mL/min. govst.edu This method demonstrated a high degree of linearity and precision. govst.edu The addition of Cetirizine D8 dihydrochloride as an internal standard, especially for LC-MS analysis, would further enhance the method's reliability.
The table below summarizes key parameters from a validated stability-indicating HPLC method for cetirizine, which could be adapted to include Cetirizine D8 dihydrochloride as an internal standard.
| Parameter | Value |
| Column | Symmetry C18 |
| Mobile Phase | 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH = 3.5) |
| Linearity Range | 1-20 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like cetirizine. It has been employed for the chiral separation of cetirizine and its determination in pharmaceutical tablets. nih.govnih.gov
A study on the chiral separation of cetirizine utilized a 75 mM triethanolamine-phosphate buffer (pH 2.5) containing heptakis(2,3-diacetyl-6-sulfato)-β-CD. nih.gov Another method for the simultaneous determination of cetirizine, paracetamol, and phenylpropanolamine in tablets used a 10 mM sodium tetraborate (B1243019) solution (pH 9.0) as the background electrolyte, with ibuprofen (B1674241) as the internal standard. medchemexpress.com The migration time of Cetirizine D8 dihydrochloride would be virtually identical to that of cetirizine in CE, making it an excellent internal standard for correcting injection volume variability, which is a common challenge in CE.
Key parameters for a capillary zone electrophoresis method for cetirizine analysis are presented below.
| Parameter | Value |
| Capillary | Uncoated fused-silica |
| Background Electrolyte | 10 mM Sodium tetraborate (pH 9.0) |
| Applied Voltage | 20 kV |
| Detection Wavelength | 195 nm |
| Internal Standard (in study) | Ibuprofen |
| Linearity Range (Cetirizine) | 2-50 µg/ml |
| Limit of Quantification (LOQ) | 2.0 µg/ml |
UV-Spectrophotometry
UV-Spectrophotometry is a widely used, simple, and cost-effective technique for the quantification of drugs. Several UV-spectrophotometric methods have been developed and validated for the estimation of cetirizine hydrochloride in pharmaceutical preparations. ajpaonline.comjfda-online.comnih.govbepls.com
One method describes the use of methanol, water, and 0.1N NaOH as solvents, with absorption maxima observed at 238 nm and 230 nm, respectively. The method was found to be linear over a concentration range of 2-60 µg/ml. bepls.com Another study employed derivative spectrophotometry to enhance specificity. nih.gov It is important to note that UV-Spectrophotometry cannot distinguish between cetirizine and its deuterated counterpart, Cetirizine D8 dihydrochloride. Therefore, the latter cannot be used as an internal standard in this technique. The accuracy of UV-spectrophotometric methods relies on the careful preparation of standard solutions and the absence of interfering substances that absorb at the same wavelength.
The table below summarizes the characteristics of a validated UV-spectrophotometric method for cetirizine.
| Parameter | Value |
| Solvent | Distilled Water |
| Absorption Maximum (λmax) | 230 nm |
| Linearity Range | 4-32 µg/mL |
| Correlation Coefficient (R2) | 0.9995 |
| Mean Percentage Recovery | 99.5% |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer high sensitivity and are a valuable alternative for the determination of electroactive compounds like cetirizine. nih.govnih.govresearchgate.netmdpi.com Various modified electrodes have been developed to enhance the electrochemical response of cetirizine.
One such method involved the use of a multi-walled carbon nanotube (MWCNT) film-modified glassy carbon electrode (GCE). This modified electrode showed significant electrocatalytic activity towards the oxidation of cetirizine, with a detection limit of 7.07×10⁻⁸ M. nih.gov Another novel electrochemical sensor was based on hierarchical carbon nanofibers with Ni and Co nanoparticles, which demonstrated high sensitivity with a detection limit of 14 nM. nih.gov
While these studies focus on the direct detection of cetirizine, the principles could be adapted for methods that might employ an internal standard, although this is less common in electrochemical analysis compared to chromatographic techniques. The electrochemical behavior of Cetirizine D8 dihydrochloride is expected to be identical to that of the unlabeled compound.
The following table presents the performance characteristics of different electrochemical sensors used for cetirizine determination.
| Electrode | Technique | Linearity Range | Limit of Detection (LOD) |
| MWCNT film-modified GCE | Cyclic Voltammetry (CV) | 5.0×10⁻⁷ to 1.0×10⁻⁵ M | 7.07×10⁻⁸ M |
| eCNF/CNT/NiCo-GCE | Differential Pulse Voltammetry (DPV) | 0.05–6 µM, 7–32 µM, 42–112 µM | 14 nM |
| Ag-TiO2/MWCNTs nanocomposite | Voltammetry | 0.05–4.0 µM | 2.8 × 10⁻⁸ M |
Impurity Profiling and Degradation Product Analysis using Advanced Techniques
The identification and quantification of impurities and degradation products are crucial for ensuring the safety and quality of pharmaceutical products. Advanced techniques such as LC-MS are indispensable for this purpose.
A study on the non-target impurity profiling of marketplace cetirizine tablets utilized liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS). This approach, combined with multivariate data analysis, successfully identified 16 differential impurities. shimadzu.com In such studies, Cetirizine D8 dihydrochloride can be used as an internal standard to accurately quantify the main component, cetirizine, which is essential for determining the relative abundance of impurities.
Forced degradation studies are also critical. A stability-indicating RP-HPLC method was used to study the degradation of cetirizine under various stress conditions, including acidic, basic, and oxidative environments. nih.gov The use of Cetirizine D8 dihydrochloride in conjunction with LC-MS would allow for the precise quantification of the remaining cetirizine and help in the structural elucidation of the degradation products by providing a stable reference point.
The following table lists some of the identified impurities of cetirizine.
Chemical Stability and Degradation Kinetics of Cetirizine D8 Dihydrochloride
Forced Degradation Studies: Hydrolytic, Oxidative, and Photolytic Pathways
Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of a drug substance. These studies involve exposing the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. ijpcsonline.com
Cetirizine (B192768) dihydrochloride (B599025) has been shown to be susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. ijpcsonline.comnih.gov In one study, the drug underwent extensive degradation (around 99%) in oxidative, neutral, and acidic hydrolytic conditions over 48 hours. ijpcsonline.com Photolytic degradation was observed to be in the range of 30-50%, while the drug showed insignificant degradation in alkaline conditions. ijpcsonline.com
Another study found that cetirizine degraded up to 19% under acid hydrolysis at 105°C and 15% under basic hydrolysis at the same temperature. nih.gov Degradation was also observed under exposure to sunlight (10%), UV light (9%), and IR light (8%). nih.gov
Table 1: Summary of Forced Degradation Studies on Cetirizine Dihydrochloride
| Stress Condition | Extent of Degradation | Degradation Products Identified | Reference |
|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 105°C) | 19% | Five degradation peaks observed | nih.gov |
| Acid Hydrolysis (2 M HCl, 70-90°C) | Significant | Not specified | nih.gov |
| Neutral Hydrolysis (48 hrs) | ~99% | α-(4-chlorophenyl) benzyl (B1604629) alcohol | ijpcsonline.com |
| Basic Hydrolysis (0.1 M NaOH, 105°C) | 15% | Twelve degradation peaks observed | nih.gov |
| Basic Hydrolysis (5 M NaOH, 90°C, 48h) | Very small loss | Not specified | nih.gov |
| Oxidative (0.5% H2O2, 50-80°C) | Significant | 4-chlorobenzophenone, Cetirizine N-oxide | ijpcsonline.comnih.govresearchgate.net |
| Photolytic (Sunlight) | 10% | One degradation peak observed | nih.gov |
| Photolytic (UV light) | 9% | Four degradation peaks observed | nih.gov |
| Photolytic (IR light) | 8% | Four degradation peaks observed | nih.gov |
| Dry Heat (105°C) | 3% | Six degradation peaks observed | nih.gov |
Kinetic Modeling of Degradation Processes
The degradation of cetirizine dihydrochloride under both acidic and oxidative conditions has been shown to follow pseudo-first-order kinetics. nih.gov
In acidic conditions (2 M HCl), the degradation followed a pseudo-first-order reaction in the temperature range of 70-90°C. nih.gov Similarly, the degradation mediated by hydrogen peroxide (0.5% H₂O₂) also exhibited a pseudo-first-order kinetic model within a temperature range of 50-80°C. nih.gov In a separate study involving photocatalytic degradation, the process also adhered to a pseudo-first-order kinetics model. researchgate.net
Several degradation products of cetirizine dihydrochloride have been isolated and characterized. Under neutral and acidic hydrolytic conditions, the primary degradation product identified is α-(4-chlorophenyl) benzyl alcohol. ijpcsonline.com In contrast, oxidative conditions lead to the formation of 4-chlorobenzophenone. ijpcsonline.com
Further investigation into the oxidative degradation of cetirizine, particularly in formulations containing polyethylene (B3416737) glycol (PEG), identified cetirizine N-oxide as a significant degradation product. researchgate.netnih.gov This was confirmed by subjecting pure cetirizine to selective oxidation with hydrogen peroxide and sodium percarbonate. researchgate.net In a study on the kinetics of oxidation by potassium dichromate in an acid medium, cetirizine N-oxide was also identified as the main product. jocpr.com
During photocatalytic degradation under visible light, radical scavenging studies confirmed the generation of hydroxyl radicals (●OH) as being responsible for the drug's degradation. researchgate.net Analysis of the degraded fragments using LC-MS led to the proposal of a tentative degradation mechanism. researchgate.net
Solid-State Stability Investigations: Influence of Temperature and Humidity
The stability of cetirizine dihydrochloride in the solid state is a critical factor for the shelf-life of solid dosage forms. ptfarm.pl Studies have investigated the influence of temperature and humidity on its stability. ptfarm.plnih.gov
One study followed the stability of solid cetirizine dihydrochloride using an HPLC method and found that while temperature influenced degradation, the changes in concentration at 333 K under relative humidity (RH) of 49.9% and 74.9% were not significant. ptfarm.pl The decomposition in the solid state in dry air was found to follow a pseudo-first-order reaction model. ptfarm.pl Thermodynamic and kinetic parameters suggested that the substance is stable at room temperature in the presence of either humidity or in dry air. ptfarm.pl
Another comparative study on the stability of cetirizine in tablet and syrup formulations under long-term (30 ± 2°C and 65 ± 5% RH for 36 months) and accelerated (40 ± 2°C and 75 ± 5% RH for 6 months) conditions concluded that cetirizine is more stable in the solid tablet dosage form than in the liquid syrup form. elsevierpure.comasiapharmaceutics.info
Mechanistic Understanding of Degradation Reactions
The degradation of cetirizine is a complex process influenced by several factors, including pH and the presence of free radicals.
The pH of the environment plays a significant role in the degradation of cetirizine. mdpi.com Cetirizine is susceptible to degradation in acidic and neutral hydrolytic conditions, while it remains relatively stable in alkaline media. ijpcsonline.com Specifically, it is unstable in 2 M HCl. nih.gov Conversely, it shows stability in basic conditions, with only a very small loss observed even after long exposure to 5 M NaOH at 90°C for up to 48 hours. nih.gov
In the context of advanced oxidation processes like UV/chlorine treatment, the degradation rate of cetirizine decreases as the pH increases. mdpi.comresearchgate.net This is attributed to the dissociation of hypochlorous acid (HOCl) to the less reactive hypochlorite (B82951) ion (OCl⁻) and changes in the speciation of cetirizine itself. mdpi.com
Oxidative degradation is a major pathway for cetirizine decomposition. researchgate.net This can occur through reactions with peroxides or via autoxidation involving free radicals. researchgate.net The degradation of cetirizine in polyethylene glycol-containing formulations is believed to arise from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals, formed from the oxidation of PEG. researchgate.netnih.gov
In UV/chlorine advanced oxidation processes, the degradation of cetirizine is attributed to the action of several reactive species, including hydroxyl radicals (HO•), chlorine radicals (Cl•), and chlorine monoxide radicals (ClO•). mdpi.comresearchgate.net The primary reaction pathway for these radicals with cetirizine is H-abstraction, leading to the formation of C-centered radicals, which then react further to form hydroxylated products. mdpi.com Radical scavenging studies in photocatalytic degradation have also confirmed that hydroxyl radicals are responsible for the drug's breakdown. researchgate.net
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for assessing the chemical stability of drug substances like Cetirizine dihydrochloride. These methods are designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's purity and the extent of its degradation over time and under various stress conditions. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its high resolution and sensitivity.
Several studies have focused on developing and validating stability-indicating HPLC methods for Cetirizine dihydrochloride. These methods are essential for establishing the inherent stability of the drug and for identifying the degradation pathways. ijpcsonline.comnih.gov The International Conference on Harmonisation (ICH) guidelines mandate the use of such methods in stress testing to elucidate the stability characteristics of active pharmaceutical ingredients. ijpcsonline.com
A common approach involves subjecting Cetirizine dihydrochloride to forced degradation under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress. ijpcsonline.comnih.gov The resulting mixtures are then analyzed by the developed HPLC method to ensure that all degradation products are adequately separated from the parent drug peak.
One validated HPLC method utilized a Symmetry C18 column with a mobile phase consisting of a mixture of 50 mM KH2PO4 and acetonitrile (B52724) (60:40 v/v, pH = 3.5). nih.govnih.gov This method demonstrated linearity over a concentration range of 1-20 μg/mL. nih.govnih.gov Another method employed an Eclipse XDB C8 column with a mobile phase of 0.2 M K2HPO4 (pH 7.00) and acetonitrile (65:35, v/v), which also showed excellent separation. nih.govub.edu The detection is typically carried out using a UV detector, often at a wavelength of 230 nm. nih.govijapbc.combioline.org.br
Forced degradation studies have revealed that Cetirizine dihydrochloride is susceptible to degradation under acidic and oxidative conditions, while it exhibits greater stability under basic conditions. ijpcsonline.comnih.gov For instance, significant degradation has been observed in the presence of 2 M HCl and 0.5% H2O2. nih.govnih.gov In contrast, only a minor loss was seen after exposure to 5 M NaOH at 90°C for up to 48 hours. nih.gov Photolytic and thermal stress can also lead to degradation. ijpcsonline.comnih.gov
The kinetics of Cetirizine dihydrochloride degradation have been investigated under specific conditions. The degradation in acidic (2 M HCl) and oxidative (0.5% H2O2) environments was found to follow pseudo-first-order kinetics. nih.govnih.gov
Table 1: Summary of Forced Degradation Studies of Cetirizine Dihydrochloride
| Stress Condition | Reagent/Condition | Temperature | Duration | Observations |
|---|---|---|---|---|
| Acid Hydrolysis | 2 M HCl | 70-90°C | - | Unstable, pseudo-first-order degradation. nih.govnih.gov |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 10 h | Unstable. nih.gov |
| Basic Hydrolysis | 5 M NaOH | 90°C | 48 h | Very small loss of peak area. nih.gov |
| Basic Hydrolysis | 0.1 M NaOH | 80°C | 10 h | Stable. nih.gov |
| Oxidation | 0.5% H2O2 | 50-80°C | - | Unstable, pseudo-first-order degradation. nih.govnih.gov |
| Oxidation | 1% H2O2 | 80°C | - | Degradation was too rapid to monitor. nih.gov |
| Photolytic (UV & Shed Sunlight) | - | - | 15 days | 9-10% degradation with multiple degradation peaks. nih.gov |
| Dry Heat | - | 105°C | - | 3% degradation with 6 degradation peaks. nih.gov |
The validation of these analytical methods is performed in accordance with ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For example, one method reported an LOD of 0.2 μg/mL and an LOQ of 1 μg/mL. nih.gov Another study reported an even lower LOD of 0.056 μg/mL and an LOQ of 0.25 μg/mL. nih.govnih.gov The successful validation of these methods ensures their suitability for routine quality control and stability studies of Cetirizine dihydrochloride in pharmaceutical formulations. epa.gov
Table 2: Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Result |
|---|---|
| Linearity Range | 1-20 μg/mL nih.govnih.gov |
| Correlation Coefficient (r²) | > 0.999 nih.govnih.gov |
| Limit of Detection (LOD) | 0.2 μg/mL nih.gov |
| Limit of Quantification (LOQ) | 1 μg/mL nih.gov |
| Within-day Precision (RSD) | < 1.5% nih.govnih.gov |
| Between-day Precision (RSD) | < 1.5% nih.govnih.gov |
| Recovery | Approximately 99% nih.gov |
An in-depth examination of the emerging research and novel applications surrounding the chemical compound Cetirizine (D8 dihydrochloride) reveals its expanding role beyond a conventional antihistamine. This article explores advanced research applications, from innovative delivery systems to its use as a molecular probe and a scaffold for new drug development.
Emerging Research Directions and Novel Applications
Cetirizine (B192768) (D8 dihydrochloride) is a deuterated form of cetirizine, primarily utilized as an internal standard for the quantification of cetirizine and its enantiomers in biological samples via mass spectrometry. caymanchem.comnih.gov However, the extensive research on the non-deuterated compound, cetirizine, provides a direct and relevant foundation for understanding the potential and applications of its isotopologues in advanced research. Cetirizine is a second-generation H1 receptor antagonist, a carboxylated metabolite of hydroxyzine (B1673990), known for its selectivity and non-sedating properties due to its low lipophilicity which limits its passage across the blood-brain barrier. caymanchem.comtocris.comnih.gov
Q & A
Basic: What validated analytical methods are recommended for quantifying Cetirizine (D8 dihydrochloride) in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for precise quantification. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0–5.0) in a 60:40 ratio.
- Detection : UV absorbance at 230–235 nm.
- Validation : Linear range of 5–25 µg/mL with R² > 0.999, precision (RSD < 2%), and recovery rates of 98–102% .
Derivative spectrophotometry (first-order) at 225–239 nm in 0.1 N HCl is also effective, especially for distinguishing Cetirizine from excipients in syrups or tablets .
Basic: How does the deuterium labeling in Cetirizine D8 dihydrochloride influence its physicochemical characterization?
Deuterium substitution (D8) alters molecular mass without significantly affecting polarity or receptor binding. This allows:
- Isotopic tracing : Tracking metabolic pathways via LC-MS by distinguishing D8-labeled Cetirizine from endogenous analogs.
- Stability studies : Assessing deuterium’s impact on shelf-life under stress conditions (e.g., heat, light) using accelerated degradation protocols.
Key characterization tools include NMR (to confirm deuterium placement) and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%) .
Advanced: How can researchers resolve discrepancies in nomenclature between "Cetirizine hydrochloride" and "Cetirizine dihydrochloride" in regulatory submissions?
The confusion arises from inconsistent salt-form terminology. To resolve this:
- Structural verification : Use X-ray crystallography or FT-IR to confirm two HCl moieties in the dihydrochloride form.
- Molecular formula validation : Confirm C₂₁H₂₅ClN₂O₃·2HCl via elemental analysis and HRMS.
- Regulatory alignment : Cross-reference with standardized databases like EU-SRS or G-SRS, which synonymize "hydrochloride" and "dihydrochloride" for this compound .
Advanced: What experimental design considerations are critical for pharmacokinetic studies using deuterium-labeled Cetirizine D8?
- Dosing strategy : Administer D8-labeled Cetirizine alongside unlabeled drug to compare absorption/distribution.
- Sample preparation : Use protein precipitation (e.g., acetonitrile) to isolate plasma metabolites.
- Analytical method : LC-MS/MS with multiple reaction monitoring (MRM) for transitions like m/z 389 → 201 (D8) and 381 → 201 (unlabeled).
- Data normalization : Correct for deuterium isotope effects using calibration curves with spiked internal standards .
Advanced: How do non-gated Laser-Induced Breakdown Spectroscopy (LIBS) and derivative spectrophotometry compare for quantifying Cetirizine in complex matrices?
Advanced: What strategies mitigate variability in dissolution testing for Cetirizine-pseudoephedrine combination tablets?
- Apparatus : USP Apparatus II (paddle) at 50 rpm.
- Medium : Simulated gastric fluid (pH 1.2) for immediate-release Cetirizine and intestinal fluid (pH 6.8) for extended-release pseudoephedrine.
- Sampling intervals : 10, 20, 30, 45, 60 minutes.
- Validation : Ensure sink conditions and correlate dissolution profiles with in vivo data using similarity factor (f₂) > 50 .
Advanced: How does the enantiomeric purity of (R)-Cetirizine D8 dihydrochloride affect H1 receptor binding assays?
The (R)-enantiomer exhibits 30-fold higher H1 affinity than (S). To ensure accuracy:
- Chiral chromatography : Use a Chiralpak AD-H column with hexane:ethanol:diethylamine (80:20:0.1) to resolve enantiomers.
- Binding assays : Compare IC₅₀ values in histamine-induced guinea pig ileum contractions. (R)-Cetirizine shows IC₅₀ = 6.3 nM vs. 190 nM for (S)-form .
Basic: What quality control tests are essential for deuterium-labeled Cetirizine D8 dihydrochloride in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
